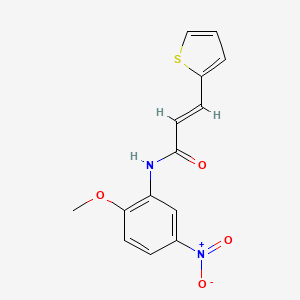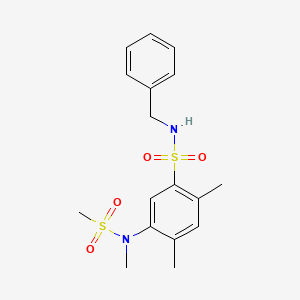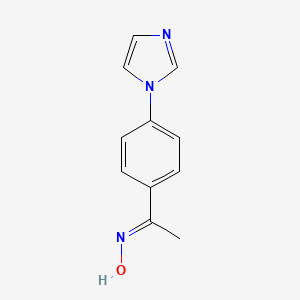![molecular formula C21H20FN5O3 B2411944 N-(4-isopropylphényl)-2-(5-(4-fluorophényl)-4,6-dioxo-4,5,6,6a-tétrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acétamide CAS No. 1052605-47-6](/img/structure/B2411944.png)
N-(4-isopropylphényl)-2-(5-(4-fluorophényl)-4,6-dioxo-4,5,6,6a-tétrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20FN5O3 and its molecular weight is 409.421. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Organique
Le composé peut être utilisé dans la synthèse des 5-amino-1,2,3-triazoles. Une stratégie simple et sans métaux de transition pour construire des 5-amino-1,2,3-triazoles utilisant des carbodiimides et des composés diazo a été développée . Ce protocole implique un processus d'addition nucléophile/cyclisation en cascade et est réalisé dans des conditions douces .
Applications Pharmaceutiques
Le composé peut être utilisé comme intermédiaire pharmaceutique. Il peut être utilisé dans la synthèse de divers médicaments .
Mécanisme D'action
Target of Action
The compound contains a 1,2,3-triazole ring, which is a common motif in many pharmaceuticals and biologically active compounds . Compounds with this motif often interact with various biological targets, but the specific target would depend on the rest of the molecule’s structure.
Mode of Action
The mode of action of a compound depends on its specific structure and the biological target it interacts with. For example, some 1,2,3-triazole derivatives have been found to act as single-electron donors in catalytic organic reduction reactions .
Biochemical Pathways
The compound’s effect on biochemical pathways would depend on its specific target and mode of action. For instance, if it acts as a single-electron donor, it might be involved in redox reactions and related biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. For example, the presence of a 1,2,3-triazole ring might influence its absorption and distribution due to the ring’s lipophilicity and ability to form hydrogen bonds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, the stability of 1,2,3-triazole derivatives can be influenced by the presence of oxygen .
Propriétés
IUPAC Name |
2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c1-12(2)13-3-7-15(8-4-13)23-17(28)11-26-19-18(24-25-26)20(29)27(21(19)30)16-9-5-14(22)6-10-16/h3-10,12,18-19H,11H2,1-2H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIMIQWWHRAJGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
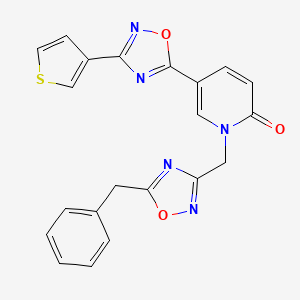
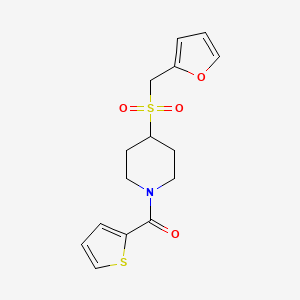
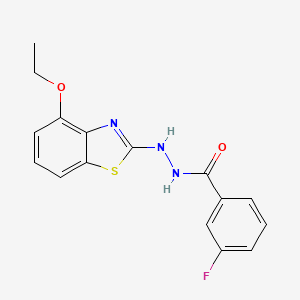
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2411865.png)
![Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B2411866.png)
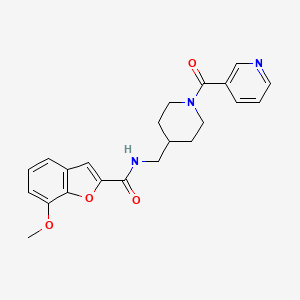
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2411870.png)
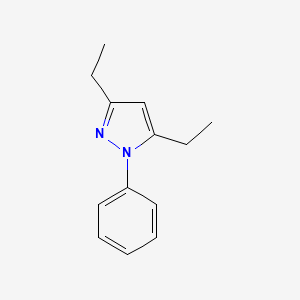
![Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2411874.png)
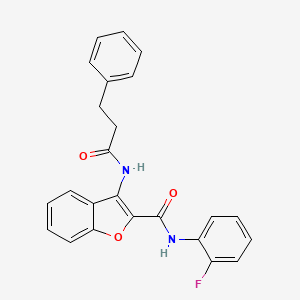
![N'-(furan-2-ylmethyl)-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2411878.png)
